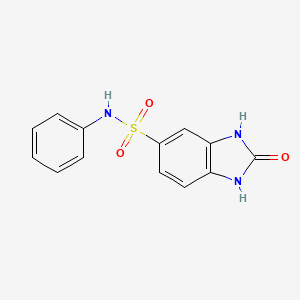

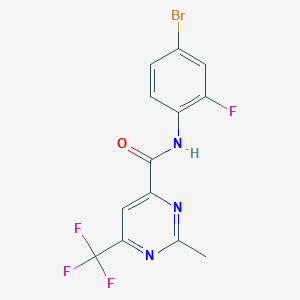

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (5-DCPPCA) is a synthetic organic compound that is used in various scientific research applications. It is a versatile compound that has been studied for its potential therapeutic and biological activities, such as its ability to inhibit the growth of certain bacteria and fungi. 5-DCPPCA has been used in the synthesis of various other compounds and has been studied for its potential to modulate various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have been exploring the synthesis of new derivatives from pyrazole compounds, highlighting the compound's utility as a precursor in chemical reactions. For instance, 4-Benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was synthesized and used to create new pyrazole derivatives through reactions with various reagents, demonstrating the compound's versatility in forming structurally diverse derivatives (Kasımoğulları et al., 2010). Similarly, other research has focused on synthesizing pyrazole dicarboxylic acid derivatives, again emphasizing the compound's potential in the formation of novel chemical entities (Kasımoğulları & Arslan, 2010).

Dye Production

A study on 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid demonstrated its use in producing mono-/bi-heterocyclic dyes, revealing the compound's relevance in the dye industry. The study highlighted how the properties of these dyes can be influenced by substituent effects on aromatic rings and the type of heterocyclic rings used (Tao et al., 2019).

Material Science Applications

In the realm of material science, pyrazole derivatives have been synthesized and analyzed for their optical nonlinearity, revealing potential applications in optical limiting. Notably, certain pyrazole-4-ethyl carboxylates displayed significant optical nonlinearity, suggesting their utility in developing materials for optical applications (Chandrakantha et al., 2013).

properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)15-9-14(16(21)22)19-20(15)11-4-2-1-3-5-11/h1-9H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAOXSZEALULKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)

methanone](/img/structure/B2396119.png)

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)

![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)

![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)

![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)